molecular formula C7H9N B12860110 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile

2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile

Cat. No.: B12860110
M. Wt: 107.15 g/mol
InChI Key: UIADQDIRJAXUPO-UHFFFAOYSA-N
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Description

The Strategic Importance of Bridged Saturated Hydrocarbons in Molecular Design and Chemical Space Expansion

Bridged saturated hydrocarbons, a class of polycyclic organic compounds, are gaining prominence in molecular design due to their rigid, three-dimensional structures. researchgate.net These scaffolds, such as bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane, offer precise spatial projection of substituents, a valuable attribute in fields like medicinal chemistry and materials science. researchgate.net The quest to move beyond "flat" two-dimensional aromatic rings in drug discovery—a concept often termed "escaping from flatland"—has driven the adoption of these sp³-rich structures. sigmaaldrich.comacs.org

The incorporation of saturated hydrocarbons can significantly improve the physicochemical properties of molecules. Compared to their aromatic counterparts, these three-dimensional moieties often lead to enhanced aqueous solubility, greater metabolic stability, and lower lipophilicity. sigmaaldrich.comacs.orgprinceton.edu This shift is critical as molecules with multiple phenyl rings can suffer from poor solubility and rapid in vivo oxidation. acs.orgprinceton.edu Saturated hydrocarbons are generally less reactive because they only contain strong carbon-carbon and carbon-hydrogen single bonds, which have high activation energies for reactions. nih.gov This inherent stability makes them robust frameworks for building complex molecular architectures. nih.govvulcanchem.com Consequently, the use of bridged systems like BCPs is a key strategy for expanding the accessible chemical space, enabling the design of novel drug candidates and materials with improved properties. sigmaaldrich.comfrontiersin.orgchemrxiv.org

Evolution of Bicyclo[1.1.1]pentane as a Unique Structural Motif in Advanced Organic Chemistry

Bicyclo[1.1.1]pentane (BCP), first synthesized in 1964 by Wiberg and co-workers, was initially a chemical curiosity due to its highly strained structure, possessing 66.6 kcal mol⁻¹ of strain energy. acs.org For decades, its potential was largely untapped. A pivotal moment came in 1996 when a BCP analogue of a glutamate (B1630785) receptor antagonist was reported, but it wasn't until 2012 that interest surged. acs.orgsigmaaldrich.com A study by Stepan and colleagues demonstrated that replacing a phenyl ring in a γ-secretase inhibitor with a BCP scaffold not only maintained but improved biological activity, solubility, and metabolic stability. acs.orgacs.orgkeyorganics.net

This discovery catalyzed an explosion of research, establishing BCPs as valuable non-classical bioisosteres for para-substituted benzene (B151609) rings, tert-butyl groups, and alkynes. acs.orgsigmaaldrich.comnih.govenamine.net The rigid BCP core mimics the linear geometry and 180° exit vectors of a para-substituted arene, albeit with a shorter distance between substituents. acs.org The development of more accessible synthetic routes, primarily through the ring-opening of the highly strained intermediate [1.1.1]propellane, has been crucial to this evolution. frontiersin.orgacs.orgsigmaaldrich.com Modern methods, including photoredox catalysis and multicomponent reactions, have made a wide array of functionalized BCPs readily available, solidifying their role as a key structural motif in advanced organic chemistry and drug discovery. acs.org

Overview of 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile within the BCP Derivative Landscape

Within the diverse family of BCP derivatives, this compound stands out as a fundamental building block. While direct, extensive research on this specific compound is not widespread, its importance can be inferred from the synthesis and application of its close analogues, which are used in medicinal chemistry. The structure represents a BCP core functionalized with a cyanomethyl group, a versatile handle for further chemical transformations.

The synthesis of such a compound aligns with established methods for creating 1,3-disubstituted BCPs. The most common precursor, [1.1.1]propellane, readily undergoes radical addition reactions. acs.orgsigmaaldrich.com A plausible synthetic route to this compound would involve the radical addition of a haloacetonitrile (e.g., iodoacetonitrile) to [1.1.1]propellane. This approach is consistent with photoredox-catalyzed methods that have proven effective for generating a broad scope of BCP derivatives with high functional group tolerance. frontiersin.org Another potential pathway involves the nucleophilic substitution of a suitable BCP precursor, such as 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable, crystalline solid that serves as an alternative feedstock to the more volatile propellane. sigmaaldrich.com

The utility of the this compound scaffold is highlighted by the existence of its derivatives. For instance, compounds like 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetonitrile are available commercially, indicating the value of this substructure in creating more complex molecules for drug discovery programs. sigmaaldrich.com The nitrile group (C≡N) itself is a key functional group that can be hydrolyzed to a carboxylic acid (like its analogue, 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid), reduced to an amine, or used in various carbon-carbon bond-forming reactions. This positions this compound as a versatile intermediate for accessing a wide range of other important BCP-containing building blocks.

The physicochemical properties of this compound can be inferred from its analogues. The nitrile group is known to have a strong absorption in infrared spectroscopy. For a related compound, 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile, a strong C≡N stretch is observed at 2250 cm⁻¹. nih.gov The table below compares the available data for closely related compounds.

Compound NameMolecular FormulaMolecular Weight (g/mol)Physical FormCAS Number
This compoundC₇H₉N107.15Data Not AvailableData Not Available
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrileC₇H₁₀N₂122.17Yellow Oil2304004-71-3
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acidC₇H₁₀O₂126.15Data Not Available131515-31-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)acetonitrile

InChI

InChI=1S/C7H9N/c8-2-1-7-3-6(4-7)5-7/h6H,1,3-5H2

InChI Key

UIADQDIRJAXUPO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CC#N

Origin of Product

United States

Iii. Elucidation of Molecular Structure and Conformation in Bicyclo 1.1.1 Pentane Systems

Advanced Spectroscopic Characterization Techniques for BCP Derivatives

Spectroscopic methods are fundamental in confirming the successful synthesis and purity of BCP derivatives. Each technique provides specific insights into the molecular framework and the nature of the functional groups attached to the cage.

NMR spectroscopy is arguably the most powerful tool for the structural characterization of BCP derivatives in solution. Both ¹H and ¹³C NMR provide distinct signatures that confirm the presence and integrity of the BCP core.

¹H NMR Spectroscopy: The proton NMR spectrum of a 1-substituted BCP derivative like 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile is expected to be remarkably simple. Due to the high D₃h symmetry of the parent cage, the six methylene protons (CH₂) are chemically and magnetically equivalent, typically appearing as a sharp singlet in the spectrum. nih.govacs.org The exact chemical shift can vary depending on the solvent and the substituent at the C3 position, but it is characteristically found in the aliphatic region. The protons of the acetonitrile methylene group (-CH₂CN) would appear as another singlet, deshielded relative to the cage protons due to the electron-withdrawing nature of the nitrile group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further unambiguous evidence for the BCP framework. For a 1,3-disubstituted BCP, one would expect to see signals for the two distinct bridgehead carbons (C1 and C3) and the three equivalent methylene carbons (CH₂). acs.orgsemanticscholar.org The chemical shifts of the bridgehead carbons are highly dependent on the attached substituents. The methylene carbons typically resonate at a distinct upfield position. High-level ab initio calculations have been employed to predict NMR shielding and spin-spin coupling constants in BCP systems, showing good agreement with experimental values. rsc.orgresearchgate.net

Table 1: Typical NMR Spectroscopic Data for 1,3-Disubstituted Bicyclo[1.1.1]pentane Derivatives
NucleusPositionExpected Chemical Shift (ppm)Notes
¹HCH₂ (Cage)~1.8-2.4Appears as a sharp singlet for all six equivalent protons. nih.govacs.org
¹³CC1 and C3 (Bridgehead)Variable (highly substituent-dependent)Chemical shifts are influenced by the electronegativity of the attached groups. semanticscholar.org
¹³CCH₂ (Cage)~50-55Represents the three equivalent methylene carbons of the cage. acs.org
¹³CCN (Nitrile)~115-125Characteristic chemical shift for a nitrile carbon.

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of BCP derivatives. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass, typically with a precision of less than 5 ppm. nih.govacs.orgsemanticscholar.org For this compound, HRMS would be used to confirm the elemental composition of C₇H₈N₂ (as the protonated molecule [M+H]⁺). The fragmentation patterns observed in MS/MS experiments can also provide structural information, often showing characteristic losses of the substituents from the BCP core.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to probe the vibrational modes of the BCP cage itself.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2240-2260 cm⁻¹ region. Additionally, C-H stretching vibrations for the aliphatic protons on the BCP cage and the acetonitrile methylene group would be observed around 2850-3000 cm⁻¹. The spectrum also contains complex absorptions corresponding to the various vibrational modes of the strained BCP skeleton itself. acs.orgoregonstate.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also Raman active. Studies on the parent bicyclo[1.1.1]pentane have utilized both IR and Raman spectroscopy to perform detailed vibrational assignments and normal-coordinate analyses, providing fundamental insights into the molecule's force field and bonding. acs.orgcapes.gov.br These techniques are valuable for confirming the presence of key functional groups and the integrity of the core structure. nih.gov

Table 2: Key Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aliphatic C-HStretching~2850-3000Medium-Strong
Nitrile (C≡N)Stretching~2240-2260Strong, Sharp
BCP CageSkeletal Vibrations<1400Complex pattern

X-ray Crystallography and Solid-State Structural Analysis

Key structural features of the BCP core revealed by X-ray crystallography include:

Inverted Tetrahedral Geometry: The bridgehead carbons exhibit an inverted tetrahedral geometry, a direct consequence of the cage's strain.

C-C Bond Lengths: The bridgehead-methylene C-C bonds are typically around 1.54 Å.

Inter-bridgehead Distance: The non-bonded distance between the C1 and C3 bridgehead carbons is a defining feature, typically measuring around 1.85-1.90 Å.

Conformation: The substituents at the bridgehead positions are held in a rigid, linear, and opposing orientation.

For this compound, a crystal structure would confirm the connectivity and provide precise geometric parameters of the entire molecule, offering invaluable insight into its solid-state packing and intermolecular interactions. researchgate.net

Conformational Dynamics and Strain Analysis within the Bicyclo[1.1.1]pentane Core

The BCP core is characterized by an exceptionally high degree of ring strain, calculated to be approximately 65-68 kcal/mol. This strain arises from the severe deviation of the bond angles from the ideal tetrahedral angle of 109.5°. The internal C-C-C bond angles within the cyclobutane rings that make up the BCP structure are forced to be much smaller.

Unlike flexible cyclic systems like cyclohexane, the BCP cage is conformationally locked. Its rigid, cage-like structure prevents any significant conformational changes, such as ring-flipping. The primary motions available to the core are vibrational. This conformational rigidity is a key reason for its use as a structural surrogate in medicinal chemistry, as it locks appended pharmacophores into well-defined spatial orientations. nih.govacs.org Computational studies, including ab initio and Density Functional Theory (DFT) calculations, have been instrumental in quantifying the strain energy and understanding the electronic structure of the BCP core, particularly the nature of the bonding at the inverted bridgehead carbons. researchgate.net

Iv. Mechanistic Insights into Reactions Involving the Bicyclo 1.1.1 Pentane Scaffold and Cyanomethyl Group

Radical Chemistry and Intermediates in BCP Functionalization

Radical reactions are a cornerstone of BCP chemistry, primarily involving the addition of a radical species to the central, highly strained C1-C3 bond of [1.1.1]propellane. nih.govccspublishing.org.cn This process initiates a cascade that forms the stable BCP core.

The canonical mechanism begins with the generation of a radical (R•), which can be an alkyl, aryl, or heteroatom-centered species. This radical adds across the inter-bridgehead bond of [1.1.1]propellane. ccspublishing.org.cnnih.gov This addition is energetically favorable due to the partial relief of the cage's immense strain, leading to the formation of a key intermediate: the 1-bicyclo[1.1.1]pentyl radical (often referred to as the BCP radical). ccspublishing.org.cnillinois.edu This bridgehead radical is a kinetically stable species that serves as a versatile hub for subsequent functionalization. ccspublishing.org.cn

Once formed, the BCP radical can participate in several reaction pathways:

Atom or Group Transfer: The BCP radical can abstract an atom (like a halogen) or a group from another reagent in a chain propagation step. This is a common pathway in atom-transfer radical addition (ATRA) reactions. nih.gov For instance, the reaction of an organic halide (R-X) with [1.1.1]propellane can be initiated to form R•, which adds to the propellane to generate the BCP radical. This BCP radical then abstracts X from another molecule of R-X to yield the 1-halo-3-alkyl-BCP product and regenerate R•, thus propagating the radical chain. nih.govbeilstein-journals.org

Trapping by a SOMOphile: The Singly Occupied Molecular Orbital (SOMO) of the BCP radical can be trapped by various radical acceptors (SOMOphiles). nih.govchemrxiv.org This is common in multicomponent reactions where, for example, the BCP radical is intercepted by reagents like azodicarboxylates or organometallic species. nih.govrsc.org

Oligomerization: If the rate of trapping by a desired reagent is slow, the BCP radical can add to another molecule of [1.1.1]propellane. nih.gov This leads to the formation of oligomeric structures known as [n]staffanes, which are often observed as side products. ccspublishing.org.cnbeilstein-journals.org

The nature of the initial radical plays a significant role. Electrophilic nitrogen-radicals, for example, have been shown to undergo efficient strain-release amination with [1.1.1]propellane, a reactivity driven by strong polar effects in the transition state. nih.govresearchgate.net Similarly, glycosyl radicals can add to [1.1.1]propellane to form BCP C-glycosides through a radical chain mechanism. chemrxiv.org Radical clock experiments have been employed to probe the kinetics of these additions, confirming the radical nature of these transformations. nih.gov

Table 1: Key Radical Intermediates in BCP Functionalization

Precursor(s) Initial Radical Key Intermediate Subsequent Reaction
Organic Halide (R-X) + [1.1.1]Propellane R• 1-Bicyclo[1.1.1]pentyl radical Atom Transfer (Abstraction of X)
N-substituted Amide + [1.1.1]Propellane + SOMOphile Amidyl Radical (R₂N•) 1-Bicyclo[1.1.1]pentyl radical SOMOphile Trapping
Carboxylic Acid + [1.1.1]Propellane + Boron Reagent Alkyl Radical (from decarboxylation) 1-Bicyclo[1.1.1]pentyl radical Polarity-Matched Borylation
Glucosyl Bromide + [1.1.1]Propellane + SOMOphile Glycosyl Radical 1-Bicyclo[1.1.1]pentyl radical SOMOphile Trapping

Unveiling Reaction Pathways through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies provide deep mechanistic insights that go beyond simple product analysis. For reactions involving the BCP scaffold, these studies have been crucial in identifying rate-determining steps and validating proposed intermediates.

A notable example is the iridium-catalyzed borylation of tertiary C–H bonds at the bridgehead position of already-formed BCP derivatives. chemrxiv.orgnih.gov One might assume that the cleavage of the strong C–H bond would be the slowest step (the turnover-limiting step) of the catalytic cycle. However, kinetic isotope effect (KIE) studies, which compare the reaction rates of a substrate with its deuterated counterpart, revealed a different story.

In the borylation of 4-tert-butylphenylbicyclopentane, the KIE was measured to be 1.8. researchgate.net This value is relatively small, suggesting that the C–H bond cleavage is not the sole turnover-limiting step of the reaction. chemrxiv.org Further experimental and computational studies indicated that while the C–H activation has a modest energy barrier, the actual turnover-limiting step is a subsequent isomerization of a seven-coordinate iridium(V) intermediate that occurs just before the final reductive elimination step that forms the C–B bond. chemrxiv.orgnih.govresearchgate.net

Table 2: Kinetic Isotope Effect in the Iridium-Catalyzed Borylation of a BCP Derivative

Substrate Ligand KIE (kH/kD) Mechanistic Implication Reference
4-tert-butylphenylbicyclopentane 2-methylphenanthroline (2-mphen) 1.8 C–H bond cleavage is not the turnover-limiting step. researchgate.net

Radical clock experiments have also been instrumental. By using radical precursors that can undergo a predictable intramolecular rearrangement with a known rate constant (a "radical clock"), researchers can time the competing intermolecular reaction. In the context of BCP chemistry, radical clocks have confirmed that the addition of an alkyl radical to [1.1.1]propellane is a very fast process, though generally slower than its addition to electron-deficient alkenes. nih.gov

Catalytic Cycle Elucidation in Metal-Mediated and Photoredox Transformations

The functionalization of [1.1.1]propellane is frequently achieved using sophisticated catalytic systems, including metal-mediated and photoredox catalysis, which offer mild conditions and high functional group tolerance. nih.govox.ac.uk Elucidating the catalytic cycles is key to optimizing these reactions.

Photoredox and Dual Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under gentle conditions. ox.ac.uk A typical photoredox cycle for BCP functionalization begins with the excitation of a photocatalyst (e.g., an iridium or organic dye complex) by light. ccspublishing.org.cnacs.org The excited-state photocatalyst then engages in a single-electron transfer (SET) with a radical precursor (like an organic halide or a redox-active ester) to generate the initial radical. ccspublishing.org.cnnih.gov This radical then adds to [1.1.1]propellane to form the BCP radical intermediate.

The fate of this BCP radical often depends on a second, co-catalytic cycle. In dual iridium/copper catalysis for C,N-difunctionalization, the following steps are proposed: nih.govacs.orgnih.gov

Photoredox Cycle: An excited iridium photocatalyst reduces an alkyl-iodonium salt, generating a carbon-centered radical.

Radical Addition: The carbon radical adds to [1.1.1]propellane, forming the BCP radical intermediate.

Copper Cycle: A Cu(I) species, coordinated to an amine nucleophile, traps the BCP radical to form a Cu(II)-BCP intermediate.

Reductive Elimination: This intermediate undergoes reductive elimination to form the final C-N bond of the 1-amino-3-alkyl-BCP product, regenerating the Cu(I) catalyst.

A similar synergistic approach is used in nickel/photoredox-catalyzed dicarbofunctionalization. nih.govrsc.org Here, a photochemically generated alkyl radical adds to [1.1.1]propellane. The resulting BCP radical is then trapped by a Ni(0) or Ni(II) species, entering a nickel catalytic cycle that culminates in a cross-coupling reaction with an acyl chloride to form a BCP ketone. rsc.org

Nickel Catalysis: Beyond photoredox systems, nickel catalysis has been shown to unlock unique reactivity modes for [1.1.1]propellane. In one example, Ni(0) catalysts promote the cyclopropanation of alkenes using [1.1.1]propellane as a carbene precursor. organic-chemistry.orgnih.govresearchgate.net Computational studies support a mechanism involving: organic-chemistry.orgnih.gov

Formation of a Ni(0)-[1.1.1]propellane complex.

Concerted double C-C bond activation (retro-cyclopropanation) to generate a key 3-methylenecyclobutylidene-nickel carbene intermediate.

Reaction of the nickel carbene with an alkene to form the methylenespiro[2.3]hexane product. This reaction proceeds via a two-electron pathway, as supported by stereospecificity experiments, rather than a radical mechanism. organic-chemistry.org

Influence of Strain and Topology on Reactivity of BCP Frameworks

The reactivity of the BCP scaffold is inextricably linked to its unique geometry and high strain energy. nih.govresearchgate.net The bridgehead carbons of [1.1.1]propellane feature an "inverted" tetrahedral geometry, and the central C1-C3 bond has high p-character, making it exceptionally reactive. researchgate.netillinois.edu

The release of ring strain (estimated at ~66.6 kcal/mol for BCP and ~100 kcal/mol for [1.1.1]propellane) is the primary thermodynamic driving force for addition reactions across the central bond of propellane. nih.govbris.ac.uk However, recent computational studies suggest that the "omniphilic" reactivity of propellane—its ability to react with anions, radicals, and cations—is not solely due to strain relief. rsc.org Instead, a concept of σ–π-delocalization has been proposed. rsc.org

Reactions with Radicals and Anions: These reactions are facilitated by an increased delocalization of electron density over the entire propellane cage during the addition process. rsc.org

Reactions with Cations: The reaction is driven by charge transfer that relieves electronic repulsion within the cage. rsc.org

This framework helps explain why BCP radicals, despite being bridgehead radicals, are relatively stable and readily formed. The BCP radical itself exhibits partial sp² character at the radical center, a feature that influences its subsequent reactivity, such as its preference for polarity-matched trapping by electron-rich boron reagents. nih.gov

Furthermore, the rigid, linear topology of the BCP scaffold is a defining feature. Once formed, the BCP core acts as a rigid spacer, holding substituents at a fixed distance and orientation, which is a key reason for its use as a bioisostere for para-substituted benzene (B151609) rings. nih.govnih.gov The high bond dissociation energy (BDE) of the bridgehead C-H bond (measured at ~109.7 kcal/mol for a derivative) makes the BCP core exceptionally stable and resistant to metabolic degradation, a direct consequence of its strained topology. researchgate.net

V. Theoretical and Computational Investigations of 2 1 Bicyclo 1.1.1 Pentanyl Acetonitrile

Quantum Chemical Studies on Electronic Structure and Bonding in BCP Systems

Quantum chemical calculations have been instrumental in deciphering the complex electronic structure and bonding within the bicyclo[1.1.1]pentane framework. The BCP cage is characterized by its inverted tetrahedral geometry at the bridgehead carbons, leading to unusual bonding arrangements.

Studies using methods like Natural Bond Order (NBO) and Electron Localization Function (ELF) have provided a detailed picture of the bonding in BCP systems. scm.com The central C1–C3 bond in the precursor, [1.1.1]propellane, has been a subject of much debate, described variously as a covalent bond, a singlet biradicaloid interaction, or a "charge-shift bond". researchgate.net Upon formation of 1,3-disubstituted BCP derivatives, this central interaction is replaced by bonds to the substituents, but the inherent strain and geometry of the cage continue to dictate its electronic properties.

Analysis of BCP derivatives shows that the cage can effectively transmit electronic effects. nih.gov The framework possesses a high electron density within the cage, which, combined with hyperconjugative interactions between the substituents and the cage, allows for the transmission of polar effects. nih.gov Computational studies on derivatives of the formula Ph-[C(CH₂)₃C]n-X have shown that the BCP unit can transmit electronic effects from substituent X to a phenyl group, influencing its geometry. nih.gov This transmission is mediated by the unique σ-network of the cage.

The molecular electrostatic potential (MEP) surface of BCP derivatives reveals key features about their interaction profiles. For instance, in 1,3-bisiodobicyclo[1.1.1]pentane, calculations show regions of electrostatic potential that are crucial for understanding non-covalent interactions like halogen bonding. nih.govresearchgate.net The strain within the BCP cage can induce a region of negative electrostatic potential on the bridgehead carbon atom, allowing it to participate in various non-covalent bonds despite lacking a formal lone pair. researchgate.net

Table 1: Computational Methods Used in BCP Electronic Structure Analysis

Computational Method Application in BCP Systems Reference
Natural Bond Order (NBO) Analysis of charge distribution and bonding interactions. scm.com
Electron Localization Function (ELF) Visualizing bonding, non-bonding, and core electrons to characterize the nature of chemical bonds. scm.com scm.comresearchgate.net
Density Functional Theory (DFT) Calculating molecular electrostatic potentials and optimizing geometries to study non-covalent interactions and electronic effects. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving the formation and functionalization of BCP scaffolds. Density Functional Theory (DFT) calculations are frequently employed to map potential energy surfaces, identify intermediates, and characterize the transition states of these reactions.

A primary route to BCP derivatives involves the reaction of [1.1.1]propellane with radical or anionic species. researchgate.net Computational studies have been crucial in understanding the energetics of these additions. For example, in the radical addition of a glucosyl radical to [1.1.1]propellane, DFT calculations at the M062X/6-311+G** level of theory were used to model the energy profile and locate the transition state, which was found to have a ⁴C₁ conformation. chemrxiv.org Similarly, the kinetic barrier for the addition of alkyl radicals onto [1.1.1]propellane has been computationally shown to be around 11-13 kcal/mol. nih.gov

The electrophilic activation of [1.1.1]propellane has also been scrutinized using computational methods. liverpool.ac.uk The facile decomposition of BCP cations presents a significant challenge. liverpool.ac.uk DFT calculations revealed that the direct formation of a BCP cation is followed by a nearly barrierless planarization to a cyclobutyl cation, explaining the instability of the cage under these conditions. d-nb.info However, detailed computational analysis showed that a halogen bond complex between [1.1.1]propellane and an iodine source can stabilize the system, allowing for nucleophilic attack without cage decomposition. liverpool.ac.uk The energy profile for the reaction of propellane with aniline and N-iodosuccinimide (NIS) was calculated at the DLPNO-CCSD(T) level of theory, identifying the key transition state for the nucleophilic attack. liverpool.ac.uk

Computational analysis also supports mechanisms for novel reactions, such as the scm.comresearchgate.net-sigmatropic rearrangement using [1.1.1]propellane as a carbene precursor, which proceeds through a calculated Cu(I)-assisted five-membered envelope transition state. chemrxiv.org These studies provide activation energies and geometries for transition states, offering deep mechanistic insights that guide synthetic efforts. researchgate.net

Table 2: Calculated Activation Energies for Reactions Involving BCP Formation

Reaction Computational Method Calculated Activation Energy (kcal/mol) Reference
[1.1.1]Propellane Ring-Opening to Copper(I)-Carbene DFT 1.0 (TS-1) researchgate.net
Addition of Allyl Phenyl Sulfide to Copper-Carbene DFT 8.0 (TS-2) researchgate.net
Radical Addition to [1.1.1]Propellane DFT 11-13 nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

The prediction of spectroscopic parameters, particularly NMR chemical shifts, through quantum chemical calculations is a vital component of structural elucidation for novel compounds like 2-(1-bicyclo[1.1.1]pentanyl)acetonitrile. These predictions can help confirm proposed structures and assign complex spectra.

DFT methods are widely used for predicting ¹H and ¹³C NMR chemical shifts. idc-online.com The accuracy of these predictions depends heavily on the choice of the functional and basis set. idc-online.com Functionals such as B3LYP are commonly used, and specialized functionals have been developed to improve the accuracy of proton (WP04) and carbon (WC04) chemical shift predictions. idc-online.com Calculations are typically performed by optimizing the geometry of the molecule and then computing the magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For BCP derivatives, these calculations can distinguish between different isomers and conformations. chemrxiv.orgidc-online.com For instance, in a study of BCP C-glycosides, computational analysis helped to describe the conformational preferences of the anomers. chemrxiv.org The pyrrole rings in BCP-containing macrocycles have been observed to exist in specific conformations (1,3-alternate or αβαβ), a finding supported by both 2D NMR spectroscopy and single-crystal X-ray diffraction analyses. chemrxiv.orgnih.gov

The interplay between high-resolution rotational spectroscopy and quantum-chemical computations is also crucial for investigating such molecules in the gas phase. nih.gov While highly accurate composite schemes exist, DFT-based models can predict rotational constants with high accuracy (0.3% or better), which is essential for characterizing flexible molecules with multiple conformers. nih.gov

Table 3: Common Functionals for NMR Chemical Shift Prediction

Functional Description Application Reference
B3LYP Hybrid functional, widely used as a standard for general-purpose calculations. General prediction of ¹H and ¹³C chemical shifts. idc-online.com
WP04 A functional specifically parameterized for predicting proton chemical shifts with higher accuracy. High-accuracy prediction of ¹H NMR chemical shifts. idc-online.com
WC04 A functional specifically parameterized for predicting carbon chemical shifts with higher accuracy. High-accuracy prediction of ¹³C NMR chemical shifts. idc-online.com

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational preferences of molecules over time. For BCP-containing systems, MD simulations are particularly useful for assessing the rigidity of the scaffold and understanding its conformational landscape, which are key determinants of its properties as a bioisostere.

The BCP scaffold is valued for its rigid, rod-like structure, which orients substituents in a well-defined 1,4-para relationship. nih.govresearchgate.net MD simulations have been used to quantify this rigidity and compare it to that of a benzene (B151609) ring. nih.gov These studies have shown that while a benzene ring is more flexible in terms of its dihedral ring flexibility, the BCP system is more rigid. nih.gov However, the substituents attached to the bridgehead positions of the BCP cage behave in a manner very similar to those on a benzene ring. nih.gov

Conformational analysis, often aided by computational energy calculations, is essential for understanding the preferred three-dimensional structures of flexible BCP derivatives. For example, a conformational analysis was conducted for BCP C-glycosides, where the energies of different conformers were calculated and weighted according to a Boltzmann distribution to understand the equilibrium populations. chemrxiv.org Such analyses are crucial for predicting how these molecules will interact with biological targets. nih.gov

In crystal structures, the BCP skeleton is sometimes observed to be rotationally averaged, which suggests that it engages in fewer specific interactions compared to the functional groups attached to its bridgeheads. researchgate.net This rotational flexibility around the C1-C3 axis is an important feature of its conformational landscape. nih.gov MD simulations can also be used to model the behavior of BCP derivatives in different environments, such as in solution, to predict properties relevant to their application in materials science or medicinal chemistry. ajouronline.com

Strain Energy Calculations and Related Energetic Considerations in BCP Architectures

The bicyclo[1.1.1]pentane core is a highly strained hydrocarbon, and its significant strain energy is a defining feature that governs its stability and reactivity. acs.orgnih.gov

Computational methods provide a direct route to calculating the strain energy of molecules. This is often done by comparing the computed enthalpy of formation of the strained molecule with that of a hypothetical, strain-free reference state, which can be estimated using group increment methods. swarthmore.edu For bicyclo[1.1.1]pentane, the strain energy has been consistently calculated to be approximately 66-67 kcal/mol. acs.orgnih.govswarthmore.edu Despite this high value, the BCP cage is kinetically stable and resistant to ring-opening reactions, a property attributed to its rigid, bridged architecture. acs.orglboro.ac.uk

The strain energy can be influenced by substitution on the cage. For example, calculations on a series of chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids showed a dramatic increase in strain energy relative to the parent diacid with successive chlorination. nih.gov This increase was attributed to growing nonbonded repulsions between the chlorine atoms. nih.gov

This stored potential energy is the driving force for many reactions that form BCPs, particularly those starting from the even more strained precursor, [1.1.1]propellane. researchgate.net The relief of ring strain is a key thermodynamic factor in the addition of radicals and nucleophiles across the central bond of propellane to yield the more stable, though still strained, BCP core. researchgate.netacs.org Understanding these energetic considerations is fundamental to designing new synthetic routes to functionalized BCP derivatives.

Table 4: Calculated Strain Energies of Bicyclic Systems

Compound Computational Method/Level of Theory Calculated Strain Energy (kcal/mol) Reference
Bicyclo[1.1.1]pentane W1BD 66.9 swarthmore.edu
Bicyclo[1.1.1]pentane G-4 66.8 swarthmore.edu
Bicyclo[1.1.1]pentane CBS-APNO 67.1 swarthmore.edu
Bicyclo[1.1.1]pentane CBS-QB3 66.0 swarthmore.edu
Bicyclo[1.1.1]pentane M062X/6-31+G(2df,p) 65.5 swarthmore.edu
Bicyclo[1.1.1]pentane - ~66.6 acs.orgnih.gov

Vii. Emerging Applications of Bicyclo 1.1.1 Pentane Scaffolds in Advanced Chemical Sciences

BCP Derivatives in Materials Science and Engineering

The unique structural characteristics of BCP derivatives, such as their rigidity and well-defined geometry, make them exceptional candidates for the construction of advanced materials. nih.govdigitellinc.com Their ability to act as rigid linkers has been exploited in various domains, from supramolecular chemistry to the development of novel polymers and crystalline materials. eventsair.comresearchgate.net

The BCP scaffold serves as an excellent example of a rigid molecular rod, capable of holding functional groups at its bridgehead C1 and C3 positions in a fixed, linear orientation. nih.gov This structural feature is leveraged to create well-defined spatial arrangements in larger molecular assemblies. acs.org Unlike more flexible alkyl chains or even 1,4-disubstituted benzene (B151609) rings which possess some rotational freedom, the BCP unit provides a non-conjugated, insulating linker with a defined length. digitellinc.com This has led to their use in creating oligomeric structures known as [n]staffanes, which are essentially chains of BCP units, proposed for use in nanoarchitectures. tandfonline.comresearchgate.net

The rigidity of BCPs has been instrumental in their application as "tectons," or building blocks, in supramolecular chemistry and crystal engineering. digitellinc.com Studies on BCP derivatives have demonstrated their capacity to participate in unique non-covalent bonding patterns, such as halogen and hydrogen bonds, which direct the architecture of self-assembled structures. nih.gov For instance, the co-crystallization of 1,3-bisiodobicyclo[1.1.1]pentane with DABCO results in a one-dimensional halogen-bonded chain, showcasing the utility of the BCP scaffold in designing predictable supramolecular architectures. nih.gov

Table 1: BCP-Based Molecular Rods and Linkers

Compound/System Application/Feature Key Finding Reference(s)
BCP/Tolane-based Rods Time-Resolved Fluorescence Anisotropy Used as guests in tris(o-phenylenedioxy)cyclotriphosphazene (TPP) to study rotational dynamics. nih.gov
Porphyrin-BCP Dyads Electron Transfer Studies BCPs act as rigid, isolating linkers between donor-acceptor units. digitellinc.com
1,3-Bisiodobicyclo[1.1.1]pentane Supramolecular Chemistry Forms predictable halogen-bonded assemblies with synthons like DABCO. nih.gov
[n]Staffanes Nanoarchitectures Oligomers of BCP proposed as "Tinkertoy" molecular scaffolding. tandfonline.comresearchgate.net

The introduction of the rigid BCP core into polymer backbones and liquid crystalline molecules has led to materials with novel properties. researchgate.nettandfonline.com The collinear arrangement of substituents on the BCP cage makes it an attractive building block for mesogenic (liquid crystal-forming) materials. tandfonline.comchemie-brunschwig.ch A variety of liquid crystals incorporating the BCP moiety have been synthesized, exhibiting nematic and smectic phases. tandfonline.comcapes.gov.br The synthesis of these materials often relies on the radical addition to [1.1.1]propellane to create the core BCP structure. tandfonline.com

In polymer chemistry, BCP units have been incorporated into polymer backbones to study their effect on material properties. researchgate.net For example, precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s have been synthesized via acyclic diene metathesis (ADMET) polymerization. researchgate.net Research indicates that incorporating a single BCP unit can act as a defect, distorting polyethylene-like crystals and lowering the melting temperature. However, incorporating a digitellinc.comstaffane moiety (two joined BCP units) can lead to the formation of new crystalline morphologies. These polymers generally exhibit higher thermal stability compared to linear polyethylene. researchgate.net

Bicyclo[1.1.1]pentane dicarboxylates have emerged as versatile and effective linkers for the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The rigid and linear nature of the BCP linker allows for precise control over the pore size and geometry of the resulting framework. acs.orgresearchgate.net For example, using bicyclo[1.1.1]pentane-1,3-dicarboxylate as a linker in the synthesis of aluminum-based MOFs has been shown to create robust structures with controlled pore environments. researchgate.net

An interesting aspect of using achiral BCP linkers is their ability to induce chirality in the resulting MOF structure. The solvothermal synthesis of a cadmium-based MOF with bicyclo[1.1.1]pentane-1,3-dicarboxylate resulted in the spontaneous resolution of a conglomerate of two enantiomorphous structures. rsc.org The chirality in this system arises from the formation of infinitely-linked, helical cadmium-oxygen chains, demonstrating how the geometry of the BCP linker can guide the formation of complex, chiral superstructures. rsc.org Furthermore, BCP-based diphosphine and bis(diphenylphosphoryl) ligands have been used to create coordination polymers with lanthanide and gold atoms, yielding materials with potentially useful luminescent or photonic properties. nih.govhokudai.ac.jpresearchgate.net

BCP as a Building Block in Synthetic Methodology Development

The unique reactivity of BCP precursors, primarily [1.1.1]propellane, has spurred the development of novel synthetic methodologies. thieme-connect.comnih.gov These methods have enabled the incorporation of the BCP scaffold into a wide range of molecular structures, highlighting its value as a versatile building block. chemrxiv.org

The development of synthetic strategies to create 1,3-difunctionalized BCPs has been a major focus, as these compounds are valuable as bioisosteres for para-substituted arenes. acs.orgresearchgate.net Radical addition to the highly reactive central C-C bond of [1.1.1]propellane is a common and powerful strategy. nih.govresearchgate.net Recently, a visible light-triggered three-component cascade atom transfer radical addition (CATRA) has been developed, allowing for the one-step synthesis of complex BCPs from simple alkenes, alkyl iodides, and [1.1.1]propellane. chemrxiv.org This method is operationally simple and has been used to rapidly synthesize BCP analogues of bioactive molecules. chemrxiv.org

Other strategies for incorporating BCPs include carbene insertion into bicyclo[1.1.0]butanes and anionic additions to [1.1.1]propellane. acs.orgresearchgate.net These methodologies have expanded the synthetic toolkit, enabling the construction of complex molecular architectures and natural product derivatives containing the BCP motif with good to excellent yields. researchgate.net The development of methods for the late-stage functionalization of molecules with the BCP core is particularly important for applications in drug discovery.

Table 2: Methodologies for BCP Incorporation

Method Precursor Key Features Resulting Structure Reference(s)
Radical Addition [1.1.1]Propellane Versatile, often initiated by light or radical initiators. 1,3-disubstituted BCPs nih.govresearchgate.netresearchgate.net
Cascade Atom Transfer Radical Addition (CATRA) [1.1.1]Propellane, Alkenes, Alkyl Iodides One-step, three-component reaction triggered by visible light. Complex, multi-functionalized BCPs chemrxiv.org
Anionic Addition [1.1.1]Propellane Utilizes organometallic reagents (e.g., Grignard, organolithium). 1,3-disubstituted BCPs acs.org
Carbene Insertion Bicyclo[1.1.0]butane Carbene inserts into the central C-C bond. BCP framework researchgate.net

The BCP scaffold has been successfully utilized to design novel phosphine ligands for transition metal catalysis. hokudai.ac.jpnih.gov These ligands benefit from the unique steric and electronic properties conferred by the rigid BCP cage. A versatile method for synthesizing a variety of BCP-based diphosphine ligands involves the reaction of [1.1.1]propellane with phosphine sources, which can be promoted by LED light. nih.govhokudai.ac.jp These diphosphine ligands are straight-shaped, differing from chelating ligands like dppe, and can bridge two metal centers, as demonstrated with gold complexes. hokudai.ac.jp

Radical addition of PH₃ or primary phosphines to [1.1.1]propellane has yielded novel tri- and di-alkylphosphine ligands. nih.govacs.org For instance, tris(bicyclo[1.1.1]pentyl)phosphine (PBcp₃) has been synthesized and identified as the smallest known tri-tert-alkylphosphine. nih.gov Despite its small size, it is a strong electron donor and its palladium(0) complex, Pd(PBcp₃)₂, is exceptionally reactive in the cross-coupling of sp³ electrophiles. nih.gov The development of bis(bicyclo[1.1.1]pentyl)chlorophosphine (Bcp₂PCl) provides a versatile reagent for preparing a broader family of BCP-containing phosphines. acs.org

Exploration of Chemical Space through BCP-Derived Architectures

The concept of "escaping from flatland" in drug discovery encourages the replacement of planar aromatic rings with three-dimensional saturated scaffolds to access new chemical space and develop patent-free molecules with enhanced biological activity and better physicochemical profiles. chemrxiv.orgnih.gov The BCP scaffold is a prime example of a successful strategy in this endeavor. By incorporating BCP units into molecular designs, chemists can create novel architectures that occupy a different region of chemical space compared to their aromatic counterparts. acs.orgchemrxiv.org

The compound 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile serves as a valuable building block in the exploration of this expanded chemical space. Its structure combines the rigid BCP core with a versatile acetonitrile functional group. The BCP moiety provides a defined three-dimensional geometry, acting as a non-planar surrogate for a phenyl ring, which can lead to improved properties such as increased solubility and metabolic stability. chemrxiv.orgnih.gov The nitrile group, on the other hand, can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, allowing for the generation of a diverse library of BCP-derived compounds.

The modular nature of synthesizing BCP derivatives allows for a systematic exploration of structure-activity relationships (SAR). nih.gov For instance, multicomponent reactions have been developed to provide single-step access to complex and diverse disubstituted BCP products from [1.1.1]propellane. nih.gov This enables the rapid generation of analogues for screening and optimization. The development of synthetic methods to functionalize the BCP core at its bridgehead and bridge positions further expands the accessible chemical space, allowing for the creation of previously unattainable C1, C2-disubstituted and C1, C2, C3-trisubstituted BCPs. nih.govprinceton.edu

Research Findings on BCP Scaffolds:

Recent research has highlighted the advantages of incorporating BCP scaffolds into bioactive molecules. For example, the replacement of a phenyl group with a BCP moiety in a γ-secretase inhibitor resulted in an analogue with higher activity, solubility, and metabolic stability. chemrxiv.orgnih.gov Similarly, BCP analogues of the drugs darapladib and avagacestat have been synthesized, demonstrating the utility of BCP as an arene bioisostere. acs.org These studies underscore the potential of BCP-derived architectures to yield compounds with improved pharmacokinetic profiles.

The table below illustrates the comparative physicochemical properties of a hypothetical fragment containing this compound versus its corresponding phenyl analogue, based on general findings for BCP-substituted compounds.

PropertyPhenyl-Containing FragmentBCP-Containing FragmentAnticipated Improvement
Molecular Shape PlanarThree-dimensionalImproved spatial arrangement for binding
Solubility LowerHigherEnhanced bioavailability nih.govchemrxiv.org
Metabolic Stability Susceptible to oxidationMore resistant to metabolismLonger half-life in the body chemrxiv.orgnih.gov
Lipophilicity (logP) HigherLowerReduced off-target effects
Patentability Often patentedNovel chemical spaceFreedom to operate chemrxiv.org

The exploration of chemical space with BCP-derived architectures is not limited to medicinal chemistry. The rigid-rod nature of the BCP scaffold makes it an attractive component for materials science applications, such as in the construction of molecular rods, liquid crystals, and metal-organic frameworks. nih.govresearchgate.net The unique electronic properties of the strained BCP ring system also offer opportunities for the development of novel functional materials. researchgate.net

Viii. Future Prospects and Research Trajectories in 2 1 Bicyclo 1.1.1 Pentanyl Acetonitrile Chemistry

Unexplored Synthetic Avenues and Methodological Advancements

While methods exist for synthesizing BCP derivatives, future research will likely focus on developing more direct, efficient, and scalable routes to 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile and its analogues. Current syntheses often rely on the functionalization of [1.1.1]propellane or multi-step modifications of BCP precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. rhhz.netnih.gov A known route to the target nitrile involves a one-carbon elongation from a BCP primary alcohol via mesylate displacement with sodium cyanide. nih.gov

Future synthetic strategies are expected to explore:

Direct Cyanomethylation: The development of methods for the direct addition of a cyanomethyl radical or anion to [1.1.1]propellane would provide a more atom-economical route. Photoredox catalysis, which has proven effective for adding various radicals to propellane, could be a fruitful area of investigation for this purpose. acs.org

Late-Stage C–H Functionalization: A significant breakthrough would be the selective C–H functionalization of the parent bicyclo[1.1.1]pentane at the bridgehead position to introduce the acetonitrile group. While challenging due to the inertness of the BCP C–H bonds, catalyst systems, such as those involving dirhodium tetracarboxylates, have shown promise for functionalizing other positions on the BCP cage and could be adapted for this purpose. springernature.com

Flow Chemistry for Scalability: To meet the increasing demand for BCP building blocks from the pharmaceutical industry, scalable syntheses are critical. nih.gov Transitioning existing batch syntheses to continuous flow processes could enable the large-scale production of key intermediates, such as BCP-diacetyl diketone, which can then be converted to precursors for the nitrile. semanticscholar.orgnih.gov

Novel Precursors: Research into underutilized BCP precursors, such as 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), could open new pathways. lboro.ac.uk The high stability and unique reactivity of such compounds might allow for novel coupling strategies to introduce the acetonitrile moiety. lboro.ac.uk

Table 1: Potential Future Synthetic Strategies for this compound
Synthetic AvenueDescriptionPotential AdvantageRelevant Research Area
Direct Cyanomethylation of [1.1.1]PropellaneSingle-step addition of a ·CH₂CN radical or ⁻CH₂CN anion to [1.1.1]propellane.High atom economy, reduced step count.Photoredox Catalysis, Radical Chemistry. acs.org
Late-Stage Bridgehead C–H CyanomethylationDirect conversion of a C–H bond on a BCP ring to a C–CH₂CN bond using advanced catalytic systems.Allows for late-stage modification of complex molecules.C–H Activation, Homogeneous Catalysis. springernature.com
Multicomponent ReactionsCombining [1.1.1]propellane, a cyanide source, and a one-carbon electrophile in a single pot.Rapid construction of molecular complexity.Organometallic Chemistry, Cascade Reactions. researchgate.netthieme-connect.de
Flow SynthesisAdaptation of current multi-step syntheses to continuous flow for large-scale production.Improved scalability, safety, and efficiency.Process Chemistry, Flow Chemistry. semanticscholar.org

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the structural, electronic, and energetic properties of this compound is essential for predicting its reactivity and designing new transformations. The high strain energy of the BCP core (66.6 kcal mol⁻¹) significantly influences its chemical behavior. acs.org Integrating advanced spectroscopic methods with high-level computational analysis will be key to unlocking these insights.

Future research in this area should focus on:

Computational Modeling: Employing quantum chemical methods like Density Functional Theory (DFT) will be crucial. These studies can elucidate the electronic structure, bond dissociation energies, and strain distribution within the molecule. Computational analyses have already been used to rationalize the stability of BCP derivatives and the regioselectivity of reactions. springernature.comscm.com Such models can predict the reactivity of the α-protons on the acetonitrile group and the susceptibility of the nitrile to nucleophilic or electrophilic attack.

Advanced Spectroscopic Characterization: The characterization of transient intermediates and transition states in reactions involving this compound will provide invaluable mechanistic data. Techniques such as low-temperature FTIR and matrix isolation spectroscopy could be used to observe reactive species that are unstable under normal conditions. acs.org

Structural Analysis: Detailed structural information from X-ray crystallography of derivatives can provide empirical data to validate computational models regarding bond lengths, angles, and the influence of the rigid BCP cage on substituent geometry. lboro.ac.uk This is particularly important for understanding how the BCP scaffold orients the acetonitrile group and how this affects interactions in biological systems or material lattices.

Table 2: Integrated Approaches for Mechanistic Understanding
MethodologyObjectiveExpected OutcomeReference Concept
Quantum Chemistry (DFT, Ab initio)Model electronic structure, strain energy, and reaction pathways.Prediction of reactivity, selectivity, and thermodynamic properties.Computational analysis of BCP bonding and reactivity. springernature.comscm.com
Low-Temperature Spectroscopy (FTIR)Trap and characterize short-lived reaction intermediates.Direct observation of species involved in reaction mechanisms.Spectroscopic study of energetic molecules. acs.org
X-ray CrystallographyDetermine precise 3D structures of crystalline derivatives.Validation of computational geometries and understanding of intermolecular interactions.Structural analysis of functionalized BCPs. lboro.ac.uk
Energy Decomposition Analysis (EDA)Quantify the nature of bonding interactions within the molecule and with catalysts.Deeper insight into covalent vs. ionic character and orbital interactions.Analysis of heteroelemental BCP complexes. scm.com

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a strained carbocyclic cage and a reactive nitrile functional group in this compound presents opportunities for discovering novel chemical transformations. The acetonitrile moiety is a versatile functional handle, capable of being transformed into amines, amides, carboxylic acids, and various heterocycles.

Future research is expected to uncover new reactivity, including:

Transformations of the Nitrile Group: Exploring the full range of nitrile chemistry in the context of the BCP's steric and electronic influence. This includes developing stereoselective reductions to amines, controlled hydrolysis to acids, and participation in cycloaddition reactions to form heterocycles like tetrazoles or triazoles. researchgate.net

Functionalization of the α-Position: The methylene protons adjacent to the nitrile are acidic and can be deprotonated to form a stabilized carbanion. nih.gov This anion can be reacted with a wide array of electrophiles, enabling the synthesis of α-substituted BCP-acetonitrile derivatives, which are currently inaccessible.

Radical and Photochemical Reactions: The BCP core is known to participate in radical reactions. nih.govrhhz.net Investigating how the electron-withdrawing nitrile group affects the stability and reactivity of BCP-centered radicals could lead to new C–C and C-heteroatom bond-forming reactions. The development of unprecedented radical cascade cyclizations starting from BCP-acetonitrile derivatives is also a promising direction. chemrxiv.org

Bridge Functionalization: While bridgehead functionalization is common, derivatization of the three secondary bridge positions is an emerging field. strath.ac.uknih.gov Developing methods to selectively functionalize the C2 position of the BCP ring in this compound would provide access to novel scaffolds mimicking ortho- and meta-substituted arenes, greatly expanding the available chemical space. princeton.edupnas.org

Table 3: Potential Novel Transformations
Reaction ClassSpecific TransformationSignificanceInspired By
Nitrile Chemistry[3+2] Cycloadditions with azides or alkynes.Direct synthesis of BCP-substituted heterocycles.BCP building blocks for click chemistry. researchgate.net
α-FunctionalizationDeprotonation followed by alkylation, arylation, or acylation.Access to α,α-disubstituted BCP derivatives.Alkylation of nitriles. nih.gov
Cascade ReactionsRadical-polar crossover reactions involving the nitrile group.Rapid assembly of polycyclic BCP-containing structures.Radical additions to propellane. acs.orgchemrxiv.org
Bridge C–H FunctionalizationSelective oxidation or metallation of the C2 methylene groups.Creation of BCP-based ortho/meta-arene bioisosteres. pnas.orgBridge functionalization of BCPs. strath.ac.uknih.gov

Expanding the Applicability of BCP-Based Scaffolds in Diverse Chemical Disciplines

The primary driver for BCP chemistry has been medicinal chemistry, but the unique properties of these scaffolds suggest broader applications. nih.govacs.org this compound, as a versatile building block, is central to realizing this potential.

Future applications are envisioned in:

Medicinal Chemistry: The compound will continue to serve as a key intermediate for synthesizing novel drug candidates. Replacing a phenylacetonitrile moiety with the BCP analogue can improve metabolic stability and aqueous solubility. bldpharm.comnih.gov The nitrile can be converted into a primary amine, a common pharmacophore, or a carboxylic acid, providing a handle for amide coupling in fragment-based drug discovery. The ability to generate libraries of compounds from this single precursor is highly valuable for structure-activity relationship (SAR) studies. chemrxiv.orgnih.gov

Materials Science: Rigid rod-like molecules are of great interest in materials science for creating liquid crystals, molecular wires, and other functional materials. acs.org The BCP core provides a rigid, linear scaffold. nih.gov The nitrile group in this compound can be leveraged for applications in polymer chemistry, for example, through polymerization or as a functional group for grafting onto surfaces.

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry seeks to optimize the properties of active compounds. The introduction of BCP scaffolds can enhance the stability and delivery of pesticides and herbicides, and this compound could serve as a precursor for new agrochemical agents.

Chemical Biology: The BCP scaffold can be incorporated into chemical probes to study biological systems. The nitrile group can be transformed into functionalities suitable for "click" chemistry, allowing for the attachment of fluorescent dyes, affinity tags, or other reporter groups. researchgate.net

Table 4: Future Application Areas for BCP-Acetonitrile Derivatives
DisciplineSpecific ApplicationRole of the BCP-Acetonitrile ScaffoldKey Advantage
Medicinal ChemistryDevelopment of novel therapeutics (e.g., enzyme inhibitors, GPCR ligands).Core building block for analogues of phenyl-containing drugs. nih.govImproved pharmacokinetic properties (solubility, metabolic stability). bldpharm.comsemanticscholar.org
Materials ScienceCreation of novel polymers, liquid crystals, and functional surfaces.Rigid linear linker with a reactive handle (nitrile) for polymerization or surface attachment.Defined geometry and high thermal stability. nih.govacs.org
AgrochemicalsSynthesis of new pesticides and herbicides.Bioisosteric replacement to create patent-free compounds with improved properties.Enhanced environmental stability and potentially altered biological activity.
Chemical BiologyDesign of chemical probes and diagnostic agents.Scaffold for attaching reporter groups via "click" chemistry after nitrile transformation. researchgate.netRigid structure provides defined spatial orientation of attached groups.

Q & A

Basic: What are the key synthetic methodologies for preparing 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile?

Answer:
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives like 2-(1-BCP)acetonitrile typically involves radical-mediated or electrophilic activation strategies. For example, radical-based coupling using [1.1.1]propellane precursors can introduce the BCP core, followed by cyanation via nucleophilic substitution or nitrile transfer reagents. Electrophilic activation of propellane with Lewis acids (e.g., BF₃·OEt₂) enables functionalization with acetonitrile derivatives under controlled conditions . Key challenges include managing the high ring strain of BCP and ensuring regioselectivity. Post-synthetic purification often employs column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the nitrile product.

Advanced: How can computational modeling resolve contradictions in reaction outcomes for BCP derivatives?

Answer:
Discrepancies in reaction yields or regioselectivity can arise from steric and electronic effects unique to the BCP framework. Density Functional Theory (DFT) calculations can map charge distribution and spin density in intermediates (e.g., radical or ionic species) to predict reactivity. For instance, studies on Meldrum’s acid-derived BCP radicals showed that delocalization of spin density enhances acidity, influencing deprotonation kinetics . Molecular dynamics simulations (as in ) can also model solvent effects (e.g., acetonitrile’s polarity) on reaction pathways, aiding in optimizing conditions for nitrile group stability .

Basic: What spectroscopic techniques are critical for characterizing 2-(1-BCP)acetonitrile?

Answer:

  • ¹H/¹³C NMR : The BCP core’s unique symmetry (C₃v) splits signals into distinct multiplets. For example, the bridgehead protons resonate at δ ~2.5–3.5 ppm, while the acetonitrile group’s carbon appears at δ ~115–120 ppm (¹³C) .
  • IR Spectroscopy : The nitrile stretch (C≡N) is observed at ~2240–2260 cm⁻¹, confirming functional group integrity .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., C₈H₁₀N₂ for 2-(1-BCP)acetonitrile) and fragmentation patterns, distinguishing it from isomeric byproducts .

Advanced: What strategies mitigate low yields in radical-mediated bicyclopentylation reactions?

Answer:
Low yields often stem from radical recombination or side reactions. Strategies include:

  • Solvent Optimization : Use non-coordinating solvents (e.g., THF) to stabilize radicals without quenching.
  • Catalytic Additives : TEMPO or other radical traps can suppress undesired termination.
  • Substituent Engineering : Electron-withdrawing groups (e.g., esters) on the BCP core stabilize radicals, as seen in Meldrum’s acid derivatives .
  • Flow Chemistry : Continuous flow systems minimize recombination by reducing radical lifetime .

Basic: How is purity assessed for 2-(1-BCP)acetonitrile post-synthesis?

Answer:

  • HPLC/GC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities. GC with nitrogen-phosphorus detection (EPA Method 8033) is used for volatile nitriles .
  • Melting Point/Rf Consistency : Comparison with literature values (e.g., CAS data in ) ensures crystallinity and purity.
  • Elemental Analysis : Confirms C/H/N ratios within ±0.3% of theoretical values .

Advanced: How do steric effects influence substitution reactions at the BCP core?

Answer:
The compact BCP structure imposes severe steric constraints, favoring axial over equatorial attack in nucleophilic substitutions. For example, tert-butoxycarbonyl (Boc)-protected BCP amines () show reduced reactivity at bridgehead positions due to hindered access. Computational models (e.g., molecular docking) can predict steric maps to guide functional group placement. Steric parameters like A-values (from cyclohexane analogs) are adapted to estimate substituent bulk in BCP systems .

Advanced: What role does solvent polarity play in nitrile group stability during BCP functionalization?

Answer:
Polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates but may hydrolyze nitriles under acidic/basic conditions. For instance, sodium carbonate in aqueous acetonitrile ( ) promotes hydrolysis if not carefully controlled. Solvent screening (e.g., using Kamlet-Taft parameters) optimizes dielectric constant and hydrogen-bonding capacity to balance reactivity and nitrile stability .

Basic: What safety protocols are essential when handling bicyclo[1.1.1]pentane derivatives?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile nitriles (e.g., acetonitrile’s OSHA PEL: 20 ppm) .
  • PPE : Nitrile gloves, goggles, and lab coats prevent dermal contact.
  • Waste Disposal : Neutralize nitrile-containing waste with alkaline hypochlorite before disposal .

Advanced: How do electronic effects govern the acidity of BCP-substituted radicals?

Answer:
Electron-withdrawing groups (EWGs) on the BCP core increase radical acidity by stabilizing the conjugate base. For example, Meldrum’s acid-derived BCP radicals exhibit pKa reductions of ~5 units compared to hydrocarbon analogs due to charge delocalization into the carbonyl groups . This principle guides the design of pH-sensitive probes or catalysts.

Advanced: Can BCP-acetonitrile derivatives act as bioisosteres in drug design?

Answer:
The BCP group’s rigidity and low polar surface area make it a promising bioisostere for tert-butyl or aryl groups. For example, tert-butyl N-(3-amino-1-BCP)carbamate () mimics peptide backbone motifs. In vitro assays comparing BCP-acetonitrile derivatives to traditional scaffolds can validate bioavailability and metabolic stability .

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